molecular formula C8H13NO5 B556352 Acetyl-O-acetyl-L-threonine CAS No. 137197-06-9

Acetyl-O-acetyl-L-threonine

Cat. No.: B556352
CAS No.: 137197-06-9
M. Wt: 203.19 g/mol
InChI Key: FHYSLJXFHVWFLV-FBCQKBJTSA-N
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Description

Acetyl-O-acetyl-L-threonine is a chemically modified derivative of the amino acid L-threonine. It features two acetyl groups: one attached to the amino group (N-acetyl) and another to the hydroxyl oxygen (O-acetyl). This dual acetylation alters its physicochemical properties, such as solubility, stability, and reactivity, making it distinct from its parent compound and other threonine derivatives. The compound's stereochemistry is critical, with configurations such as 1R, 2R, 4S, 6S, 7R, 9S, 30S identified in synthesized derivatives .

Properties

CAS No.

137197-06-9

Molecular Formula

C8H13NO5

Molecular Weight

203.19 g/mol

IUPAC Name

(2S,3R)-2-acetamido-3-acetyloxybutanoic acid

InChI

InChI=1S/C8H13NO5/c1-4(14-6(3)11)7(8(12)13)9-5(2)10/h4,7H,1-3H3,(H,9,10)(H,12,13)/t4-,7+/m1/s1

InChI Key

FHYSLJXFHVWFLV-FBCQKBJTSA-N

SMILES

CC(C(C(=O)O)NC(=O)C)OC(=O)C

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)C)OC(=O)C

Canonical SMILES

CC(C(C(=O)O)NC(=O)C)OC(=O)C

Synonyms

Acetyl-O-acetyl-L-threonine; 137197-06-9; AC1ODW4P; SCHEMBL8847352; CTK8E5616; ZINC2575102; AKOS025294429; RT-011185; (2S,3R)-2-acetamido-3-acetyloxybutanoicacid

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers: N-Acetyl-L-Threonine vs. O-Acetyl-L-Threonine

Both N-acetyl-L-threonine and O-acetyl-L-threonine share the molecular formula C₆H₁₁NO₄ (161.16 g/mol) but differ in acetylation sites:

  • N-Acetyl-L-threonine (CAS 17093-74-2): The acetyl group is on the amino group, as shown in its SMILES notation: C([C@@H](NC(C)=O)[C@H](O)C)(=O)O .
  • O-Acetyl-L-threonine (CAS 519156-32-2): The acetyl group is on the hydroxyl oxygen, with the formula C₆H₁₁NO₄·HCl (197.62 g/mol when hydrochloride) .

Key Differences :

  • Solubility : O-acetyl derivatives are generally more lipophilic due to esterification, enhancing membrane permeability.
  • Enzymatic Reactivity : N-acetylated forms are metabolized by deacetylases, while O-acetylated forms may interact with esterases.

Diacetylated Derivative: Acetyl-O-acetyl-L-Threonine

This compound (C₈H₁₃NO₅, 203.19 g/mol) combines both N- and O-acetyl groups. Its synthesis involves reactions with fluorinated reagents like FDLA (1-fluoro-2,4-dinitrophenyl-5-leucinamide) to confirm stereochemistry . Applications include biochemical research as a stable intermediate or substrate for enzymatic studies.

Peptide Derivatives

Alanylthreonine (Ala-Thr)

It serves as a protein-building block rather than a modified amino acid .

N-Acetyl-L-alanyl-L-methionyl-L-valylglycyl-L-threonine

A complex peptide (C₂₁H₃₇N₅O₈S, 519.61 g/mol) with an N-acetyl group. Its larger size and sulfur-containing methionine residue enable diverse interactions, such as disulfide bonding in proteins .

Therapeutic Derivatives

  • L-Threonine (C₄H₉NO₃, 119.12 g/mol): Used clinically for conditions like amyotrophic lateral sclerosis (ALS) under the trade name Threostat .
  • For example, acetyl-salicylate derivatives (e.g., Aspégic) highlight the role of acetylation in enhancing drug delivery .

Data Comparison Table

Compound Molecular Formula Molecular Weight (g/mol) Acetylation Site(s) Key Applications/Properties
L-Threonine C₄H₉NO₃ 119.12 None Protein synthesis, ALS treatment
N-Acetyl-L-threonine C₆H₁₁NO₄ 161.16 N-acetyl Metabolic studies, research
O-Acetyl-L-threonine C₆H₁₁NO₄·HCl 197.62 O-acetyl Enzyme substrate, lipophilic agent
This compound C₈H₁₃NO₅ 203.19 N- and O-acetyl Biochemical intermediate
Alanylthreonine (Ala-Thr) C₇H₁₄N₂O₄ 190.20 None (dipeptide) Protein component
N-Acetyl-L-alanyl-L-methionyl-... C₂₁H₃₇N₅O₈S 519.61 N-acetyl (peptide chain) Peptide synthesis, structural studies

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